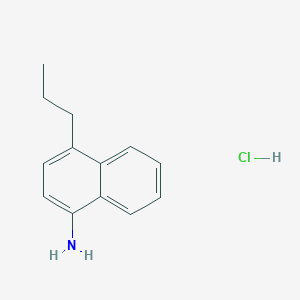

4-Propylnaphthalen-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-propylnaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N.ClH/c1-2-5-10-8-9-13(14)12-7-4-3-6-11(10)12;/h3-4,6-9H,2,5,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLFGDAWGRVBIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C2=CC=CC=C12)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for 4 Propylnaphthalen 1 Amine Hydrochloride

Historical and Current Synthetic Routes to Naphthalen-1-amine Derivatives

The synthesis of naphthalen-1-amine and its derivatives has been a fundamental pursuit in organic chemistry, driven by their importance as intermediates in the manufacturing of dyes, agrochemicals, and pharmaceuticals. ijrpr.com Historically, the primary route involved the nitration of naphthalene (B1677914) followed by the reduction of the resulting 1-nitronaphthalene (B515781).

A common historical method for the synthesis of 1-naphthylamine (B1663977) is the Béchamp reduction, which uses iron and hydrochloric acid to reduce 1-nitronaphthalene. google.com Another classical approach is the Bucherer reaction, where 1-naphthol (B170400) is heated with ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite solution to produce the corresponding amine.

Modern synthetic chemistry has expanded the toolbox for creating these compounds, offering greater efficiency, selectivity, and functional group tolerance. Catalytic hydrogenation of 1-nitronaphthalene over catalysts like platinum on activated charcoal is a more contemporary industrial method. google.com Furthermore, direct catalytic amination of naphthalene has been explored, presenting a more atom-economical and environmentally friendly alternative to traditional nitration-reduction sequences. rsc.orgfao.org For instance, vanadium-based catalysts have been shown to facilitate the direct amination of naphthalene to naphthylamine with hydroxylamine, achieving high yields under relatively mild conditions. researchgate.netrsc.orgdntb.gov.ua

Rational Design of Precursors and Starting Materials for Naphthalene Amines

The strategic selection of starting materials is crucial for the efficient synthesis of substituted naphthalen-1-amines. The design process often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. nih.gov For a target like 4-propylnaphthalen-1-amine (B3210159), a synthetic chemist might consider starting from a pre-functionalized naphthalene core.

Commonly employed precursors include:

Substituted Naphthalenes: Starting with a naphthalene derivative that already contains the desired propyl group at the 4-position (e.g., 1-propylnaphthalene) simplifies the synthesis. The subsequent introduction of the amine group at the 1-position becomes the key challenge.

Naphthols: 1-Naphthol can serve as a precursor through reactions like the Bucherer reaction or modern amination methods. nih.gov

Naphthaldehydes and Ketones: These can be converted to amines via reductive amination. youtube.comwikipedia.orgmasterorganicchemistry.com

Benzaldehyde Derivatives: More complex routes can construct the naphthalene ring system itself from highly substituted, readily available benzaldehydes. researchgate.net

The choice of precursor is often dictated by factors such as commercial availability, cost, and the desired regioselectivity of subsequent transformations. chemistryviews.orgnih.gov Molecular modeling can also assist in the rational design of precursors to achieve specific properties in the final product. frontiersin.org

Regioselective Functionalization Strategies

Controlling the position of substitution on the naphthalene ring is a central challenge in the synthesis of its derivatives. The C1 (alpha) and C2 (beta) positions exhibit different reactivities. For the synthesis of 1-aminonaphthalenes, directing the incoming amino group or its precursor specifically to the C1 position is paramount.

Several strategies are employed to achieve regioselectivity:

Electrophilic Aromatic Substitution: In reactions like nitration, the substitution pattern is governed by the electronic properties of the naphthalene ring and any existing substituents. While nitration of unsubstituted naphthalene favors the 1-position, the presence of other groups can alter this selectivity. nih.gov

Directed C-H Activation/Functionalization: This modern approach uses a directing group on the naphthalene core to guide a metal catalyst to a specific C-H bond, allowing for the direct introduction of a functional group. nih.gov For example, a carbonyl group at the 1-position can direct functionalization to the C8 (peri) or C2 (ortho) positions. researchgate.net

Tandem Reactions: Complex, multi-step reactions can be designed to build the substituted naphthalene ring with inherent regiocontrol. For instance, the reaction of o-alkynylarenenitriles with a Reformatsky reagent can lead to highly substituted 1-aminonaphthalenes through a tandem carbannulation process. researchgate.netacs.org

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of the desired product requires careful optimization of reaction parameters. This is an empirical process guided by mechanistic understanding. Key variables that are typically optimized include:

Catalyst and Ligand: In metal-catalyzed reactions, the choice of metal (e.g., palladium, copper) and the supporting ligand is critical. For instance, in Buchwald-Hartwig aminations, different phosphine (B1218219) ligands can dramatically affect reaction efficiency and scope. wikipedia.orgresearchgate.net

Solvent: The solvent can influence reactant solubility, reaction rates, and even selectivity.

Temperature: Reaction rates are highly sensitive to temperature. Optimization involves finding a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts from decomposition or side reactions. clausiuspress.com

Base: In many cross-coupling reactions, the choice and strength of the base are crucial for the catalytic cycle to proceed efficiently. nih.gov

Reactant Concentration and Stoichiometry: Adjusting the ratio of reactants can maximize the conversion of a valuable starting material.

A study on the synthesis of 4-amino-1,8-naphthalic anhydride (B1165640) from acenaphthene (B1664957) demonstrated the importance of optimization. By systematically adjusting oxidant amounts, reflux times, and the quantities of reagents in the reduction step, the yields for each step of the nitration, oxidation, and reduction sequence were significantly improved, reaching 92.16%, 59.49%, and 77.47%, respectively. clausiuspress.com Similarly, in the development of enantioselective C-H amination reactions, screening different catalysts and solvents was essential to achieve high yields and enantioselectivity. nih.gov

Novel Approaches in the Synthesis of 4-Propylnaphthalen-1-amine Hydrochloride

The synthesis of the specific target, this compound, can benefit from modern synthetic methods that offer improvements in efficiency, selectivity, and environmental impact over classical routes. A plausible modern approach would involve the regioselective introduction of an amino group onto a 1-propyl-4-halonaphthalene or a 4-propyl-1-halonaphthalene precursor using transition metal catalysis.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds. rsc.orgrsc.org The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for coupling amines with aryl halides or triflates. wikipedia.orglibretexts.orgnih.gov

A potential synthetic route to 4-propylnaphthalen-1-amine using this methodology could involve:

Preparation of a Precursor: Synthesis of 1-bromo-4-propylnaphthalene.

Cross-Coupling: A Buchwald-Hartwig amination reaction between 1-bromo-4-propylnaphthalene and an ammonia equivalent (or a protected amine followed by deprotection).

Salt Formation: Treatment of the resulting 4-propylnaphthalen-1-amine with hydrochloric acid to form the hydrochloride salt.

The success of the Buchwald-Hartwig amination heavily relies on the choice of the palladium catalyst and the phosphine ligand. researchgate.netnih.gov Different generations of ligands have been developed to improve the reaction's scope and efficiency, allowing for the coupling of a wide variety of amines and aryl halides under milder conditions. wikipedia.org Copper-catalyzed amination reactions also represent a viable alternative for constructing the required C-N bond. researchgate.net Direct C-H amination, catalyzed by metals like rhodium or iridium, represents a cutting-edge approach that could potentially form the C-N bond without the need for a pre-installed halide, using organic azides as the nitrogen source. nih.gov

| Catalyst System | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|

| Pd(OAc)₂ / P(o-tol)₃ | Aryl Bromides, Secondary Amines | Early generation, established proof of concept. | libretexts.org |

| Pd₂ (dba)₃ / BINAP | Aryl Bromides/Iodides, Primary Amines | Improved scope for primary amines, higher rates. | wikipedia.orgresearchgate.net |

| Pd(OAc)₂ / XPhos | Aryl Chlorides/Bromides, Various Amines | High reactivity, broad substrate scope, effective for challenging substrates. | nih.gov |

| CuSO₄·5H₂O | ortho-Alkynyl-aromatic Ketones, Amines | Uses an inexpensive, earth-abundant metal. | researchgate.net |

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H amination is an excellent example of a high atom economy reaction compared to traditional multi-step sequences. nih.gov

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. Water, supercritical fluids, or bio-based solvents like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) are preferred. rsc.orgnih.govmdpi.com Research has demonstrated that some coupling reactions, including the Buchwald-Hartwig amination, can be performed effectively in aqueous micellar solutions. nih.gov

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. Transition metal-catalyzed reactions are inherently more "green" than classical methods like the Béchamp reduction, which uses stoichiometric iron. wikipedia.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions.

Solvent-Free Reactions: Mechanochemistry, using methods like ball milling, can enable solid-state reactions, completely eliminating the need for solvents. This has been successfully applied to Suzuki, Sonogashira, and Buchwald-Hartwig reactions on naphthalene derivatives. researchgate.net

For example, the hydrothermal condensation of amines with anhydrides to form naphthalene bisimides proceeds quantitatively in water without the need for organic solvents or catalysts, showcasing a highly green synthetic protocol. rsc.org

Multi-Component Reactions and One-Pot Syntheses

The pursuit of efficiency in chemical synthesis has led to the development of methodologies that combine multiple reaction steps into a single operation, minimizing waste and resource utilization. iitj.ac.in Multi-component reactions (MCRs) and one-pot syntheses represent powerful strategies in this regard, offering streamlined access to complex molecular architectures from simple precursors. iitj.ac.innih.gov While specific applications of these methods for the direct synthesis of this compound are not extensively documented in publicly available literature, established MCRs and one-pot protocols can be adapted for the construction of its core scaffold.

One plausible multi-component approach could involve a variation of the Doebner reaction, which is traditionally used for the synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov A hypothetical adaptation for the synthesis of a precursor to the 4-propylnaphthalen-1-amine scaffold is conceivable.

Another versatile MCR is the Ugi four-component reaction (Ugi-4CR), which combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a di-peptide-like scaffold. rug.nl While not a direct route to the target compound, the Ugi reaction is a powerful tool for generating molecular diversity and could be employed in the synthesis of more complex analogs. iitj.ac.inrug.nl

| Reaction Type | Reactants | Potential Product | Key Advantages |

| Modified Doebner Reaction | Naphthalene derivative, Propionaldehyde, Pyruvic acid | Quinoline precursor | Convergent synthesis, atom economy |

| Ugi-4CR for Analog Synthesis | 4-Propylnaphthalen-1-amine, Aldehyde, Carboxylic acid, Isocyanide | Complex amide derivatives | High structural diversity, rapid library generation |

| One-Pot Friedel-Crafts Acylation/Reduction/Amination | Naphthalene, Propionyl chloride, Reducing agent, Aminating agent | 4-Propylnaphthalen-1-amine | Reduced workup, time and resource efficiency |

Derivatization and Analog Generation from the 4-Propylnaphthalen-1-amine Scaffold

The 4-propylnaphthalen-1-amine scaffold provides a versatile platform for the generation of a diverse range of analogs through strategic modifications of the naphthalene ring system and the primary amine functionality. These modifications can be employed to explore structure-activity relationships and to optimize the physicochemical properties of the parent compound.

Strategies for Modifying the Naphthalene Ring System

The naphthalene ring of 4-propylnaphthalen-1-amine is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing propyl and amino substituents. The amino group is a powerful activating group and an ortho-, para-director, while the propyl group is a weaker activating group and also an ortho-, para-director.

Common electrophilic substitution reactions that can be employed include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br, I) can modulate the electronic properties and lipophilicity of the molecule.

Nitration: The introduction of a nitro group provides a handle for further functionalization, such as reduction to an additional amino group.

| Reagent | Reaction Condition | Potential Product |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature | Bromo-4-propylnaphthalen-1-amine |

| Nitric Acid/Sulfuric Acid | 0 °C | Nitro-4-propylnaphthalen-1-amine |

Modifications at the Amine Functionality

The primary amine group of 4-propylnaphthalen-1-amine is a key site for derivatization, offering a multitude of possibilities for analog generation. cd-bioparticles.com These modifications can alter the basicity, polarity, and hydrogen bonding capacity of the molecule.

Standard modifications of the amine functionality include:

N-Alkylation: Introduction of alkyl groups can increase lipophilicity and steric bulk.

N-Acylation: The formation of amides can introduce a wide range of substituents and can alter the electronic properties of the aromatic system.

N-Sulfonylation: The synthesis of sulfonamides can introduce motifs with distinct geometric and hydrogen bonding properties.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent can lead to the formation of secondary or tertiary amines.

| Reagent | Reaction Type | Potential Product |

| Alkyl Halide (e.g., Methyl Iodide) | N-Alkylation | N-Methyl-4-propylnaphthalen-1-amine |

| Acyl Chloride (e.g., Acetyl Chloride) | N-Acylation | N-(4-Propylnaphthalen-1-yl)acetamide |

| Sulfonyl Chloride (e.g., Benzenesulfonyl Chloride) | N-Sulfonylation | N-(4-Propylnaphthalen-1-yl)benzenesulfonamide |

| Aldehyde (e.g., Formaldehyde) / NaBH3CN | Reductive Amination | N,N-Dimethyl-4-propylnaphthalen-1-amine |

Preparation of Related Salt Forms and Their Structural Implications

The hydrochloride salt of 4-propylnaphthalen-1-amine is formed by the reaction of the basic amine with hydrochloric acid. The formation of different salt forms is a common strategy in pharmaceutical development to improve the physicochemical properties of a compound, such as solubility, stability, and bioavailability. google.com

The preparation of alternative salt forms involves reacting 4-propylnaphthalen-1-amine with a suitable acid. The choice of the counter-ion can have a significant impact on the crystal lattice and, consequently, on the physical properties of the solid form. For instance, the use of dicarboxylic acids or sulfonic acids can lead to the formation of salts with different crystal packing arrangements and hydrogen bonding networks compared to the hydrochloride salt.

The structural implications of different salt forms can be investigated using techniques such as X-ray crystallography, which provides detailed information about the three-dimensional arrangement of ions in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound and for selecting the optimal salt form for a particular application.

| Acid | Salt Form | Potential Impact on Physicochemical Properties |

| Sulfuric Acid | Sulfate | May alter solubility and dissolution rate |

| Maleic Acid | Maleate | Can influence crystal packing and hygroscopicity |

| Methanesulfonic Acid | Mesylate | Often improves solubility and stability |

| Tartaric Acid | Tartrate | Can be used for chiral resolution and may offer different solubility profiles |

Elucidation of Molecular Structure and Advanced Spectroscopic Investigations of 4 Propylnaphthalen 1 Amine Hydrochloride

Advanced Crystallographic Studies (e.g., Single-Crystal X-ray Diffraction)

No dedicated single-crystal X-ray diffraction studies for 4-Propylnaphthalen-1-amine (B3210159) hydrochloride have been identified. Such studies are essential for determining the precise three-dimensional arrangement of atoms and molecules within the crystal lattice.

Polymorphism and Solid-State Structural Analysis

The existence of polymorphs—different crystalline forms of the same compound—can significantly impact its physical properties. A thorough investigation into the potential polymorphism of 4-Propylnaphthalen-1-amine hydrochloride would require techniques like powder X-ray diffraction (PXRD) under various crystallization conditions. Currently, there is no published data on different polymorphic forms of this compound.

Intermolecular Interactions and Crystal Packing Phenomena

Understanding the non-covalent interactions, such as hydrogen bonding and van der Waals forces, is fundamental to predicting the crystal packing and the resulting material properties. For this compound, the interactions between the ammonium (B1175870) group and the chloride ion, as well as between the naphthalene (B1677914) rings, would be of particular interest. Without crystallographic data, a detailed analysis of these interactions remains speculative.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

While general NMR principles are well-established, specific high-resolution ¹H and ¹³C NMR data for this compound, along with a detailed analysis of its conformation and electronic structure in solution, are not available. Such an analysis would involve assigning specific chemical shifts to each proton and carbon atom and interpreting coupling constants to deduce the molecule's preferred three-dimensional shape and the electron distribution within the aromatic system.

A hypothetical data table for the expected NMR signals is presented below for illustrative purposes, based on general knowledge of similar structures.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| N-H | 8.0 - 9.0 (broad) | - |

| Aromatic-H | 7.0 - 8.5 | 110 - 140 |

| Propyl-CH₂ (alpha) | 2.8 - 3.2 | 30 - 40 |

| Propyl-CH₂ (beta) | 1.6 - 2.0 | 20 - 30 |

| Propyl-CH₃ | 0.9 - 1.2 | 10 - 15 |

Note: This table is illustrative and not based on experimental data for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding bond vibrations within a molecule. An experimental FT-IR or Raman spectrum of this compound would reveal characteristic peaks for the N-H bonds of the primary amine salt, C-H bonds of the aromatic and alkyl groups, and C=C bonds of the naphthalene ring. A detailed analysis would involve assigning each major peak to a specific vibrational mode. No such spectra with detailed peak assignments are currently published for this compound.

Below is a table of expected vibrational frequencies for the key functional groups.

| Functional Group | Expected Vibrational Mode | Hypothetical Frequency Range (cm⁻¹) |

| N-H (Ammonium) | Stretching | 2800 - 3200 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| N-H (Ammonium) | Bending | 1500 - 1650 |

Note: This table is illustrative and not based on experimental data for this compound.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and the elucidation of its fragmentation pathways upon ionization. A detailed mass spectrometric analysis of this compound would identify the molecular ion peak and the characteristic fragment ions. The fragmentation pattern would likely involve the loss of the propyl group and cleavages within the naphthalene ring system. Specific experimental mass spectra and a confirmed fragmentation pathway for this compound are not documented in the available literature.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Behavior

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its behavior upon absorbing and emitting light. For this compound, the naphthalene ring system is the primary chromophore. An experimental study would determine the wavelengths of maximum absorption (λmax) and emission (λem), the molar absorptivity, and the fluorescence quantum yield. This information would provide insights into the electronic structure and photophysical properties of the molecule. To date, no specific UV-Vis or fluorescence spectra for this compound have been published.

A comprehensive and scientifically rigorous article on this compound, as per the detailed outline, cannot be generated due to the absence of specific experimental data in the public domain. The elucidation of its molecular structure and a thorough investigation of its spectroscopic properties would require dedicated laboratory research.

Mechanistic Organic Chemistry and Reactivity Studies of 4 Propylnaphthalen 1 Amine Hydrochloride

Reaction Pathways and Transformation Mechanisms Involving the Naphthalene (B1677914) Amine Moiety

The reactivity of 4-propylnaphthalen-1-amine (B3210159) hydrochloride is principally governed by the naphthalene amine moiety. The chemical behavior is dictated by the nucleophilic nature of the nitrogen atom's lone pair (in the free base form) and the electronic effects of the amino and propyl groups on the aromatic naphthalene system. The hydrochloride form implies the amine is protonated as an ammonium (B1175870) salt (-NH₃⁺), a feature that significantly alters its reactivity under different pH conditions.

The amine group of 4-propylnaphthalen-1-amine, when deprotonated to its free base form (-NH₂), is a potent nucleophile. This reactivity stems from the lone pair of electrons on the nitrogen atom, which can attack electrophilic centers. However, in its hydrochloride salt form, the nitrogen's lone pair is bonded to a proton, rendering it non-nucleophilic. Therefore, nucleophilic reactions at the amine center necessitate neutral or basic conditions to liberate the free amine.

Acylation: Primary aromatic amines readily react with acylating agents like acid chlorides or anhydrides to form stable amide derivatives. For instance, 4-propylnaphthalen-1-amine would react with acetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine) to yield N-(4-propylnaphthalen-1-yl)acetamide. The base serves to neutralize the HCl produced, preventing the protonation of the starting amine.

Alkylation: The reaction of aromatic amines with alkyl halides is a classic example of nucleophilic substitution. wikipedia.org However, this reaction is often difficult to control and can lead to a mixture of products. masterorganicchemistry.com The initial product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com For 4-propylnaphthalen-1-amine, reaction with an alkyl halide like methyl iodide could produce N-methyl-4-propylnaphthalen-1-amine, N,N-dimethyl-4-propylnaphthalen-1-amine, and the corresponding quaternary salt. More controlled and selective N-alkylation can be achieved using alternative methods like the "borrowing hydrogen" strategy with alcohols and a suitable metal catalyst. nih.gov

Schiff Base Formation: Primary amines condense with aldehydes or ketones to form imines, also known as Schiff bases. semanticscholar.orgresearchgate.net This reaction is typically catalyzed by mild acid and involves the formation of a carbinolamine intermediate followed by dehydration. youtube.com 4-Propylnaphthalen-1-amine would react with an aldehyde, such as benzaldehyde, under appropriate conditions to form the corresponding N-(phenylmethylene)-4-propylnaphthalen-1-amine. semanticscholar.org Schiff bases derived from naphthalenamines are stable due to the effective conjugation of the aromatic systems. semanticscholar.org

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalene. wordpress.compearson.com Naphthalene itself is more reactive than benzene (B151609) towards electrophiles, and substitution preferentially occurs at the 1-position (α-position) because the corresponding carbocation intermediate (arenium ion) is better stabilized by resonance. wordpress.comlibretexts.orgyoutube.comstackexchange.com

The regiochemical outcome of EAS on 4-propylnaphthalen-1-amine hydrochloride is determined by the directing effects of the two substituents, which are highly dependent on the reaction's pH.

Directing Effects under Neutral/Basic Conditions (Amine form, -NH₂):

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. numberanalytics.comnumberanalytics.comcognitoedu.org It strongly donates electron density to the ring via a resonance effect (+R), stabilizing the positive charge in the arenium ion intermediate. libretexts.org

Propyl Group (-C₃H₇): An alkyl group is a weak activating group and an ortho, para-director, operating through an inductive effect (+I) and hyperconjugation. cognitoedu.orglibretexts.org

In 4-propylnaphthalen-1-amine, the powerful activating and directing effect of the amino group dominates. The para position (C4) is already occupied by the propyl group. Therefore, electrophilic attack will be directed primarily to the ortho position, which is C2. Substitution on the second, less-activated ring is a minor pathway.

Directing Effects under Acidic Conditions (Ammonium form, -NH₃⁺):

Ammonium Group (-NH₃⁺): In the hydrochloride salt, the amine is protonated. The -NH₃⁺ group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect (-I). msu.edu

Propyl Group (-C₃H₇): The weak activating effect of the propyl group remains.

Under strongly acidic conditions, the -NH₃⁺ group deactivates the ring to which it is attached, making it less susceptible to electrophilic attack. The weak activating effect of the propyl group would then direct incoming electrophiles to the other ring (positions C5 and C7).

Common EAS Reactions:

Halogenation: Bromination or chlorination of the free amine would occur readily, likely at the C2 position, without the need for a Lewis acid catalyst due to the high activation of the ring by the amino group. youtube.com

Nitration: Nitration using a mixture of nitric and sulfuric acid is problematic as the strongly acidic conditions would protonate the amine, deactivating the ring. msu.edu To achieve nitration on the activated ring, the amino group must first be protected, for example, by converting it to an amide. The amide is still an ortho, para-director but is less activating, allowing for more controlled reactions.

Sulfonation: Sulfonation of naphthalene is sensitive to temperature. wordpress.comlibretexts.org For 4-propylnaphthalen-1-amine, the reaction outcome would similarly depend on conditions, with the directing effects of the substituents playing a crucial role.

The stability of the arenium ion intermediate is key to predicting the major product. wikipedia.orgchegg.com For substitution on the first ring, attack at C2 is favored because the positive charge in the intermediate can be delocalized via resonance structures that involve the nitrogen's lone pair, providing significant stabilization, while also keeping the second benzene ring fully aromatic. wordpress.comyoutube.com

Interactive Table: Directing Effects on 4-Propylnaphthalen-1-amine

| Substituent Form | Condition | Activating/Deactivating | Directing Effect | Predicted Major Substitution Site |

|---|---|---|---|---|

| -NH₂ (Amine) | Neutral / Basic | Strongly Activating | Ortho, Para | C2 |

| -NH₃⁺ (Ammonium) | Acidic | Strongly Deactivating | Meta | C5 / C7 (on other ring) |

Aromatic amines are known to undergo oxidation-reduction (redox) reactions. acs.orgacs.org The anodic oxidation of aniline (B41778) and its derivatives typically begins with the loss of one electron from the nitrogen atom to yield a radical cation. researchgate.net

Formation of Aminium Radical Cations: 4-Propylnaphthalen-1-amine can undergo a one-electron oxidation to form the corresponding aminium radical cation. This process can be initiated by chemical oxidants, electrochemically, or through photoredox catalysis. The oxidation potential is influenced by the substituents on the aromatic ring; electron-donating groups generally lower the oxidation potential. acs.orgresearchgate.net

Reactivity of Radical Cations: The aminium radical cation is an electrophilic species that can participate in various C-N bond-forming reactions. The lifetime and reactivity of this intermediate are influenced by factors such as the rate of subsequent deprotonation at the α-carbon.

Electron Transfer in Naphthalene Systems: The naphthalene moiety itself is redox-active and can participate in electron transfer (ET) processes. researchgate.netrsc.orgresearchgate.net Studies on naphthalene derivatives show they can act as electron acceptors, forming radical anions, or participate in photoinduced electron transfer. researchgate.netacs.org The combination of the electron-rich amine and the extended π-system of naphthalene suggests a rich redox chemistry for 4-propylnaphthalen-1-amine, with potential applications in materials science and catalysis.

Kinetic and Thermodynamic Aspects of Reactions

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity and stability of this compound and its reaction intermediates.

Rate Law Determination: The rate law for a reaction describes the relationship between the rate of reaction and the concentration of reactants. For a hypothetical EAS reaction, such as the bromination of 4-propylnaphthalen-1-amine (Amine) with bromine (Br₂), the rate law would likely take the form: Rate = k [Amine]ˣ [Br₂]ʸ The reaction orders, x and y, and the rate constant, k, would be determined experimentally, for example, by using the method of initial rates. This involves measuring the initial reaction rate at different initial concentrations of the reactants.

Interactive Table: Hypothetical Kinetic Data for Bromination

| Experiment | [Amine]₀ (M) | [Br₂]₀ (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁵ |

Activation Parameters: The rate constant's dependence on temperature is described by the Arrhenius and Eyring equations. wikipedia.orguni-muenchen.defuw.edu.pllibretexts.org

Arrhenius Equation: ln(k) = ln(A) - Eₐ/RT

Eyring Equation: ln(k/T) = -ΔH‡/RT + ln(kₛ/h) + ΔS‡/R

By measuring the rate constant (k) at various temperatures, an Arrhenius plot (ln k vs. 1/T) or an Eyring plot (ln(k/T) vs. 1/T) can be constructed. wikipedia.orgcsbsju.edu The slope and intercept of these plots allow for the calculation of key activation parameters:

Activation Energy (Eₐ): The minimum energy required for a reaction to occur. wikipedia.org For aromatic amines, the presence of substituents can significantly alter the activation energy of their reactions. acs.org

Enthalpy of Activation (ΔH‡): The change in enthalpy in going from reactants to the transition state.

Entropy of Activation (ΔS‡): The change in entropy, or degree of disorder, in forming the transition state. A negative value often indicates a more ordered, associative transition state.

Acid-Base Equilibrium: this compound is the salt of a weak base. In solution, it exists in equilibrium with its conjugate base, the free amine: C₁₃H₁₃NH₃⁺ + H₂O ⇌ C₁₃H₁₃NH₂ + H₃O⁺ The position of this equilibrium is dictated by the pKa of the protonated amine and the pH of the solution. The pKa value is a quantitative measure of the amine's basicity. This equilibrium is fundamental to the compound's reactivity, as the protonated form (-NH₃⁺) is unreactive as a nucleophile and deactivates the ring towards EAS, while the free amine form (-NH₂) is a strong nucleophile and activates the ring. msu.edu

Thermodynamic Stability: The naphthalene ring system is an inherently stable aromatic structure, with a significant resonance energy of approximately 255 kJ/mol. wordpress.com The stability of intermediates plays a crucial role in determining reaction pathways. In electrophilic aromatic substitution, the thermodynamic stability of the possible arenium ion intermediates determines the regiochemical outcome. wordpress.comlibretexts.org The preference for substitution at the C2 position (ortho to the amine) is due to the greater stability of the corresponding arenium ion, which benefits from resonance delocalization involving the nitrogen lone pair without fully disrupting the aromaticity of the adjacent ring. wordpress.comyoutube.com

Catalytic Activity and Coordination Chemistry

There are no published studies on the role of this compound in organic catalysis. The potential for a compound to act as an organic catalyst depends on its ability to interact with substrates and facilitate a chemical transformation, for example, by acting as a Brønsted or Lewis base or by forming catalytically active intermediates. While primary amines can participate in various catalytic cycles, the specific catalytic activity of this compound has not been explored or reported in the scientific literature.

Advanced Research Applications of 4 Propylnaphthalen 1 Amine Hydrochloride in Materials and Chemical Science

Role in Polymer Chemistry and Advanced Materials Development

The amine functionality and the aromatic naphthalene (B1677914) core of 4-Propylnaphthalen-1-amine (B3210159) make it a valuable precursor for the synthesis of advanced polymers and materials with tailored properties.

4-Propylnaphthalen-1-amine hydrochloride can serve as a monomer for the synthesis of poly(4-propylnaphthalen-1-amine), a substituted poly(1-naphthylamine) (PNA). The polymerization of 1-naphthylamine (B1663977) has been achieved through chemical and electrochemical methods, and similar approaches are applicable to its 4-propyl derivative. researchgate.netbohrium.commdpi.com The resulting polymer would be a member of the family of conducting polymers, which are of significant interest for their electronic and optical properties. ijrpr.com

The introduction of the propyl group is expected to enhance the solubility of the resulting polymer in organic solvents compared to the unsubstituted PNA. This improved processability is a critical advantage for the fabrication of thin films and other material forms for various applications. The polymerization of 1-naphthylamine typically proceeds via the formation of bonds between the nitrogen atom of one monomer and the C4 position of another. researchgate.net In the case of 4-Propylnaphthalen-1-amine, this position is blocked, which would direct the polymerization to other positions on the naphthalene ring, leading to a polymer with a different linkage pattern and potentially novel properties.

Table 1: Comparison of Polymerization Methods for Naphthylamine Derivatives

| Polymerization Method | Description | Potential Advantages for 4-Propylnaphthalen-1-amine |

|---|---|---|

| Chemical Oxidative Polymerization | Monomer is polymerized in solution using a chemical oxidant such as ammonium (B1175870) persulfate. mdpi.com | Scalable synthesis of polymer powders. |

| Electrochemical Polymerization | Polymer film is grown directly on an electrode surface by applying an electrical potential to a solution of the monomer. researchgate.net | Direct fabrication of polymer films with controlled thickness and morphology. |

| Interfacial Polymerization | Polymerization occurs at the interface of two immiscible liquids, one containing the monomer and the other the oxidant. bohrium.com | Can produce porous polymer structures with high surface area. bohrium.com |

Polymers derived from 4-Propylnaphthalen-1-amine are expected to possess semiconductor properties, making them suitable for use in organic electronic devices. Poly(1-naphthylamine) has been investigated for applications in supercapacitors and photocatalysis due to its redox activity and ability to absorb light. mdpi.com The propyl substituent in poly(4-propylnaphthalen-1-amine) would likely modify the electronic energy levels of the polymer, affecting its conductivity, optical absorption, and emission characteristics.

These materials could be incorporated into devices such as:

Organic Light-Emitting Diodes (OLEDs): The naphthalene moiety is known for its fluorescence, and polymers incorporating this unit could be used as emissive or charge-transporting layers in OLEDs.

Organic Field-Effect Transistors (OFETs): The semiconducting nature of the polymer could be exploited in the active channel of an OFET.

Supercapacitors: The redox activity of the polymer could enable its use as an electrode material for energy storage, with the potential for high specific capacitance. mdpi.com

Applications in Sensor Technology and Analytical Reagents

The fluorescent and electrochemical properties of the naphthalen-1-amine scaffold make it an excellent platform for the development of chemical sensors and analytical reagents.

Naphthalene derivatives are widely used as fluorescent probes due to their high quantum yields and sensitivity to the local environment. nih.govrsc.org 4-Propylnaphthalen-1-amine can be chemically modified to create probes for the detection of various analytes. The amine group provides a convenient handle for attaching receptor units that can selectively bind to target molecules or ions.

The hydrophobic propyl group could enhance the interaction of the probe with nonpolar environments, such as cell membranes, making it suitable for biological imaging applications. For instance, N-phenyl-1-naphthylamine is a well-known fluorescent probe used to study the properties of biological membranes. nih.govnih.gov A probe based on 4-Propylnaphthalen-1-amine could exhibit similar properties with potentially modified membrane partitioning behavior.

Electrochemical sensors based on polymers of naphthylamine derivatives have been developed for the detection of various analytes. jwent.netnih.gov A sensor fabricated with poly(4-propylnaphthalen-1-amine) could operate through several mechanisms:

Direct Electrocatalytic Oxidation or Reduction: The polymer-modified electrode could catalyze the electrochemical reaction of an analyte, leading to a measurable current that is proportional to the analyte's concentration.

Impedimetric Sensing: The binding of an analyte to the polymer film could alter its electrical impedance, providing a basis for detection. nih.gov

Voltammetric Sensing: Changes in the voltammetric response of the polymer upon interaction with an analyte can be used for quantification. jwent.net

The presence of the propyl group could influence the sensor's performance by affecting the morphology of the polymer film and its interaction with the analyte. For example, it might create a more porous and accessible film structure, enhancing the sensitivity and response time.

Table 2: Performance of Electrochemical Sensors Based on Poly(1-naphthylamine) Analogs

| Analyte | Sensor Material | Detection Method | Linear Range (μM) | Limit of Detection (μM) | Reference |

|---|---|---|---|---|---|

| 4-Nitrophenol | Silver/Poly(1-naphthylamine) Nanocomposite | Differential Pulse Voltammetry | 30 - 1000 | 6.25 | jwent.net |

| Amino-substituted Naphthalenes | Hairpin DNA on Gold Electrode | Electrochemical Impedance Spectroscopy | Not specified | Nano-mole level | nih.gov |

| Acetaminophen | Poly(caffeic acid) on Glassy Carbon Electrode | Square-Wave Voltammetry | 0.1 - 10 | 0.026 | mdpi.com |

Intermediates in Fine Chemical Synthesis (non-pharmaceutical, non-agrochemical end-uses)

Beyond materials science, this compound is a valuable intermediate in the synthesis of other fine chemicals, particularly dyes and pigments. The primary amine group can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. medcraveonline.comresearchgate.net

The general reaction scheme involves the following steps:

Diazotization: 4-Propylnaphthalen-1-amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or another amine, to form the azo dye.

The propyl group at the 4-position would influence the color of the resulting dye by modifying the electronic structure of the naphthalene ring system. It could also improve the solubility of the dye in certain media and affect its fastness properties on various substrates. The synthesis of azo dyes from 1-naphthylamine and its derivatives is a well-established area of industrial chemistry, and 4-Propylnaphthalen-1-amine provides a route to novel colorants with potentially desirable properties. medcraveonline.comresearchgate.net

Environmental Chemistry Studies (e.g., degradation pathways of the compound itself)

The environmental persistence and transformation of this compound are governed by a combination of abiotic and biotic processes. As a substituted naphthalenamine, its environmental behavior is influenced by the chemical properties of the naphthalene ring system, the amino group, and the propyl substituent. It is anticipated that this compound will undergo degradation through photodegradation in sunlit surface waters and atmospheric conditions, as well as chemical and biological transformations in soil and aquatic systems.

Photodegradation is expected to be a significant abiotic degradation pathway for this compound in environments exposed to sunlight. The naphthalene ring structure allows for the absorption of ultraviolet (UV) radiation, which can initiate photochemical reactions. The degradation process is likely to follow pseudo-first-order kinetics, a common observation in the photodegradation of related compounds such as alkylated naphthalenes. researchgate.netnih.gov

The primary mechanism of photodegradation is anticipated to involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are highly reactive and can attack the aromatic ring and the alkyl side chain. This can lead to a series of oxidation reactions, resulting in the formation of various transformation products. Key steps in the proposed photodegradation pathway include:

Photo-oxidation: The initial step likely involves the photo-oxidation of the naphthalene ring or the propyl group. This can lead to the formation of hydroxylated intermediates.

Ring Cleavage: Subsequent reactions can result in the cleavage of the aromatic ring system, leading to the formation of smaller, more polar organic compounds.

Formation of Oxygenated Products: Studies on the photodegradation of alkylated naphthalenes have consistently identified the formation of oxygenated products. researchgate.netnih.gov It is therefore highly probable that the photodegradation of this compound will yield a variety of oxygenated derivatives.

A proposed, though not exhaustive, list of potential photodegradation products is presented in the table below, based on the known photodegradation of similar compounds.

| Potential Photodegradation Product | Formation Pathway |

| Propyl-naphthoquinones | Oxidation of the naphthalene ring |

| Hydroxylated propylnaphthalenamines | Hydroxylation of the aromatic ring |

| Phthalic acids | Oxidative cleavage of the naphthalene ring |

| Alcohols, Aldehydes, Ketones | Oxidation and cleavage of the propyl side chain |

This table is interactive. You can sort and filter the data.

In environmental matrices such as soil and water, this compound is expected to undergo various chemical transformations. The nature and rate of these transformations will be influenced by factors such as pH, temperature, and the presence of other chemical species.

In soil, the compound's fate will be largely determined by its adsorption to soil organic matter and clay particles. The amino group can become protonated, leading to strong electrostatic interactions with negatively charged soil components. This adsorption can reduce its bioavailability for microbial degradation and its mobility in the soil column.

Recent research on the biodegradation of 1-naphthylamine has revealed a novel pathway initiated by glutamylation, followed by oxidation to 1,2-dihydroxynaphthalene. This intermediate then enters the well-established naphthalene degradation pathway. It is plausible that this compound could undergo a similar biotic degradation process, as outlined in the hypothetical pathway below.

Hypothesized Biotic Degradation Pathway of this compound:

Initial Attack: The degradation is likely initiated by microorganisms capable of utilizing aromatic compounds as a carbon source. The process may begin with an enzymatic attack on the amino group or the propyl side chain.

Hydroxylation: A key step in the degradation of aromatic compounds is hydroxylation of the ring, which increases water solubility and prepares the molecule for ring cleavage.

Ring Cleavage: Dioxygenase enzymes can catalyze the cleavage of the aromatic ring, breaking it down into smaller aliphatic molecules.

Mineralization: Ultimately, the degradation process can lead to the complete mineralization of the compound into carbon dioxide, water, and inorganic amine.

The table below summarizes the potential transformation products in different environmental matrices.

| Environmental Matrix | Potential Transformation Products | Governing Process |

| Soil | Humic acid-bound residues, hydroxylated intermediates, ring-cleavage products | Microbial degradation, Adsorption |

| Water (anaerobic) | Reduced naphthalenes, partially degraded intermediates | Anaerobic microbial degradation |

| Water (aerobic) | Propyl-naphthoquinones, hydroxylated derivatives, carboxylic acids | Aerobic microbial degradation, Oxidation |

This table is interactive. You can sort and filter the data.

Future Perspectives and Emerging Avenues in the Research of 4 Propylnaphthalen 1 Amine Hydrochloride

Unexplored Synthetic Strategies and Methodological Advancements

The synthesis of 4-Propylnaphthalen-1-amine (B3210159) hydrochloride and its derivatives has traditionally relied on classical methods. However, the future of its synthesis lies in the adoption of more efficient, selective, and sustainable methodologies.

One promising area is the application of transition metal-catalyzed cross-coupling reactions . While methods like the Buchwald-Hartwig amination are established for creating C-N bonds, their application to propyl-substituted naphthalenes, particularly with a focus on regioselectivity, remains an area for development. Future research could focus on developing novel phosphine (B1218219) ligands that allow for lower catalyst loadings and milder reaction conditions, making the synthesis more economical and environmentally friendly.

Another avenue for exploration is C-H activation . Direct amination of a propylnaphthalene precursor would represent a significant step forward in synthetic efficiency by avoiding the need for pre-functionalized starting materials. Research in this area would involve screening various transition metal catalysts (such as those based on palladium, rhodium, or iridium) and directing groups to achieve selective amination at the C1 position of the naphthalene (B1677914) ring.

Flow chemistry also presents a significant opportunity for the synthesis of 4-Propylnaphthalen-1-amine hydrochloride. Continuous flow processes can offer improved safety, scalability, and product consistency compared to batch reactions. The development of a continuous-flow synthesis would be a notable methodological advancement.

Finally, biocatalysis offers a green alternative to traditional synthetic methods. The use of enzymes, such as aminotransferases, to install the amine group onto the naphthalene core could provide high selectivity and operate under mild, aqueous conditions. The discovery and engineering of enzymes with activity towards propyl-substituted naphthalenes is a challenging but potentially rewarding research direction.

Potential for Novel Reaction Discovery and Mechanistic Insights

The unique electronic and steric environment of this compound suggests it could be a valuable substrate for the discovery of novel chemical reactions. The interplay between the electron-donating amine group and the propyl substituent on the naphthalene ring system could lead to unexpected reactivity.

Domino reactions , where a single synthetic operation triggers a cascade of bond-forming events, are an attractive area for exploration. For instance, a reaction sequence initiated at the amine functionality could propagate through the naphthalene system, leading to the rapid construction of complex polycyclic structures. researchgate.net

The development of novel photoredox-catalyzed reactions involving this compound is another promising avenue. The naphthalene core is photoactive, and this property could be harnessed to enable novel transformations, such as radical-based C-H functionalization or cross-coupling reactions under mild conditions.

Furthermore, detailed mechanistic studies on the reactions of this compound are crucial for understanding and controlling its reactivity. The use of in-situ spectroscopic techniques, such as real-time infrared spectroscopy, combined with computational modeling, can provide deep insights into reaction pathways and the nature of reactive intermediates. researchgate.net

| Research Avenue | Potential Outcome | Key Methodologies |

| Domino Reactions | Rapid synthesis of complex polycyclic molecules. | Catalyst screening, reaction optimization. |

| Photoredox Catalysis | Novel C-H functionalization and cross-coupling reactions. | Design of photocatalysts, investigation of reaction mechanisms. |

| Mechanistic Studies | Deeper understanding of reactivity and selectivity. | In-situ spectroscopy, computational modeling. |

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound can both benefit from and contribute to this trend. arxiv.orgnih.govresearchgate.net

Predictive modeling can be employed to forecast the physicochemical properties, reactivity, and potential biological activity of this compound and its derivatives. stmjournals.com By training ML algorithms on existing chemical data, researchers can prioritize synthetic targets and design molecules with desired characteristics. arxiv.org

Furthermore, automated reaction optimization using ML algorithms can accelerate the discovery of optimal reaction conditions. By systematically varying parameters such as temperature, catalyst loading, and solvent, an automated system can efficiently identify the conditions that maximize yield and selectivity.

Challenges and Opportunities in Fundamental Naphthalene Amine Chemistry

While the future of research into this compound is promising, it is not without its challenges. The selective functionalization of the naphthalene core, particularly in the presence of multiple substituents, remains a significant hurdle. Overcoming this challenge will require the development of highly selective catalysts and synthetic methods.

The potential toxicity and environmental impact of naphthalene derivatives are also important considerations. nih.gov Future research must prioritize the development of sustainable synthetic routes and the thorough toxicological evaluation of any new compounds.

Despite these challenges, the opportunities in fundamental naphthalene amine chemistry are vast. Naphthalene amines are important building blocks in the synthesis of dyes, pharmaceuticals, and materials. mdpi.com A deeper understanding of the structure-property relationships in compounds like this compound could lead to the development of new materials with tailored electronic or optical properties.

Q & A

Q. What are the optimal synthetic routes for 4-Propylnaphthalen-1-amine hydrochloride, and how can reaction efficiency be validated?

- Methodological Answer : The compound can be synthesized via one-step reactions using AI-powered retrosynthesis tools, which predict feasible routes based on databases like Reaxys and Pistachio. For example, amine alkylation or reductive amination of 4-propylnaphthalen-1-amine with hydrochloric acid under controlled pH and temperature (e.g., 0–5°C) is a common approach. Validate efficiency using HPLC purity checks (>98%) and yield calculations. Reaction parameters (e.g., solvent polarity, stoichiometry) should be optimized via Design of Experiments (DoE) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- NMR : Confirm structure via - and -NMR, focusing on aromatic proton signals (6.8–8.5 ppm) and propyl chain integration.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion).

- HPLC : Assess purity using a C18 column with UV detection at 254 nm.

Cross-validate results with elemental analysis (C, H, N, Cl) to ensure stoichiometric consistency .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light.

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides) to prevent decomposition.

- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Reference safety codes P201 (pre-use instructions) and P210 (avoid ignition sources) from safety data sheets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) may arise from conformational isomerism or impurities. Use advanced techniques:

- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm connectivity.

- X-ray Crystallography : Resolve ambiguous structures by determining crystal lattice parameters.

- LC-MS/MS : Identify trace impurities (e.g., unreacted precursors) with tandem mass fragmentation. Compare results with computational simulations (DFT for NMR chemical shifts) .

Q. What experimental designs are suitable for studying the compound’s stability under varying conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal Stress : Heat at 40–60°C for 1–4 weeks; monitor via TGA/DSC for decomposition thresholds.

- Hydrolytic Stability : Expose to buffers (pH 1–13) and analyze degradation products (e.g., free amine) using UPLC-PDA.

- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm); quantify changes with spectrophotometric assays. Statistical tools like ANOVA can identify significant degradation factors .

Q. How can researchers investigate the compound’s interactions with biological macromolecules?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., ) with immobilized proteins (e.g., serum albumin).

- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450).

- Cellular Uptake Studies : Employ fluorescent derivatives (e.g., FITC-labeled) and confocal microscopy to track intracellular localization. Validate with competitive inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.